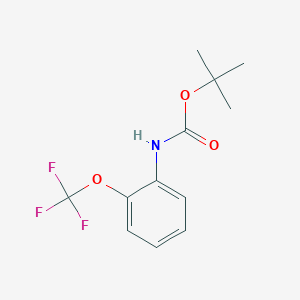

Tert-butyl 2-(trifluoromethoxy)phenylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(trifluoromethoxy)phenylcarbamate, also known as TBTC, is a compound with a wide range of applications in scientific research. TBTC is used in various fields such as organic synthesis, drug development, and biochemistry. TBTC is a colorless, odorless, and highly stable compound with a melting point of 101-102°C. It is soluble in many organic solvents, such as methanol, ethanol, and acetone, and is insoluble in water. TBTC is a versatile compound that can be used as a reagent, catalyst, or inhibitor in many different reactions.

Scientific Research Applications

Enzymatic Kinetic Resolution :Tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a related compound, has been used in enzymatic kinetic resolution. This process, involving lipase-catalyzed transesterification, leads to optically pure enantiomers. The enzyme Candida antarctica lipase B (CAL-B) demonstrates excellent enantioselectivity, crucial for synthesizing chiral molecules in organic chemistry (Piovan, Pasquini, & Andrade, 2011).

Structural Characterization :The structural characteristics of tert-butyl N-trifluoromethylcarbamate have been studied, revealing unique molecular features like unusually short N-CF3 bonds. Such studies are vital for understanding molecular interactions and designing novel compounds (Brauer, Burger, Pawelke, & Wilke, 1988).

Synthesis of Anti-Inflammatory Compounds :Tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives show promising in vivo anti-inflammatory activity. These compounds were synthesized and evaluated using the carrageenan-induced rat paw edema protocol, demonstrating their potential in developing new anti-inflammatory drugs (Bhookya et al., 2017).

Building Blocks in Organic Synthesis :Tert-butyl phenylazocarboxylates, closely related to tert-butyl phenylcarbamates, are versatile in synthetic organic chemistry. They allow for nucleophilic substitutions and radical reactions, forming various functional groups and serving as key intermediates in synthetic pathways (Jasch, Höfling, & Heinrich, 2012).

Thermosensitive Dendrimers Synthesis :Novel thermosensitive benzyl ether dendrimer with oligoethyleneoxy chains, incorporating tert-butyl phenylcarbamate, have been synthesized. These compounds exhibit unique solution properties and thermosensitivity, making them interesting for various applications in materials science (Deng Jin-gen, 2013).

Optical Resolution in Chiral Chromatography :In chiral high-performance liquid chromatography, tert-butyl phenylcarbamate derivatives are used as stationary phases for the optical resolution of racemic drugs. This application is essential in pharmaceuticals for separating enantiomers of chiral compounds (Okamoto, Aburatani, Hatano, & Hatada, 1988).

Properties

IUPAC Name |

tert-butyl N-[2-(trifluoromethoxy)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO3/c1-11(2,3)19-10(17)16-8-6-4-5-7-9(8)18-12(13,14)15/h4-7H,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYIFHKKXHUGPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1291651.png)

![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanol](/img/structure/B1291659.png)

![(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanol](/img/structure/B1291660.png)